1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one
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Overview
Description
1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with a pyrazole ring and a chlorophenyl group
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity . Industrial production methods may involve the use of more scalable and cost-effective catalysts and reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity and versatility in medicinal chemistry.
Pyrazole derivatives: Compounds with a pyrazole ring are widely studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
Chlorophenyl derivatives: These compounds are known for their use in various chemical and pharmaceutical applications due to the presence of the chlorophenyl group.
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic applications.
Properties
CAS No. |
153337-72-5 |
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Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H14ClN3O/c14-10-5-3-9(4-6-10)13-11(8-15-16-13)17-7-1-2-12(17)18/h3-6,11,15H,1-2,7-8H2 |
InChI Key |
WDDDJFXUYYEGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CNN=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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